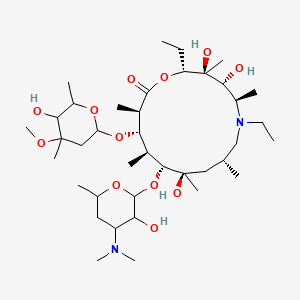

Azithromycin N-Ethyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azithromycin N-Ethyl is a derivative of azithromycin, which is a macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. The N-Ethyl derivative is synthesized to enhance certain properties of the parent compound, such as its pharmacokinetic profile and antibacterial activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin N-Ethyl typically involves the modification of the azithromycin molecule. One common method is the alkylation of azithromycin with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound can involve large-scale batch reactions. The process may include steps such as:

Preparation of azithromycin: This involves the fermentation of a suitable microorganism to produce erythromycin, which is then chemically modified to obtain azithromycin.

N-Ethylation: The azithromycin is then reacted with an ethylating agent under controlled conditions to produce this compound.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

Azithromycin N-Ethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, altering its structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Antibacterial Efficacy

In Vitro Studies

Research has shown that Azithromycin N-Ethyl exhibits significant antibacterial activity. For instance, a study demonstrated that N-10 functionalized azithromycin compounds, including this compound, showed enhanced inhibition against Escherichia coli compared to standard azithromycin formulations. The presence of bovine serum in the growth media further amplified the antibacterial potency of these derivatives by up to tenfold .

| Compound | MIC (µg/mL) | Enhancement with Bovine Serum |

|---|---|---|

| Azithromycin | 1.0 | 1.5-fold |

| This compound | 0.1 | 10-fold |

Case Study: Wound Healing Applications

A notable application of this compound is in wound healing. A study focused on azithromycin-loaded zinc oxide nanoparticles (AZM-ZnONPs) demonstrated that these formulations significantly enhanced bacterial clearance and tissue regeneration in infected wounds in rat models. The AZM-ZnONPs exhibited superior antibacterial properties compared to controls, highlighting the potential of azithromycin derivatives in treating infected wounds .

Therapeutic Uses

Respiratory Infections

this compound has been investigated for its role in treating respiratory infections. Clinical studies have indicated that azithromycin can reduce airway neutrophilia and inflammatory markers in patients with chronic respiratory conditions, suggesting its immunomodulatory effects may extend to its derivatives like this compound .

Potential Use in COVID-19 Treatment

The antiviral properties of azithromycin derivatives have led to interest in their potential use against viral infections, including SARS-CoV-2. Research indicates that these compounds may enhance interferon expression in cultured cells from patients with chronic obstructive pulmonary disease (COPD), suggesting a possible adjunctive role in managing COVID-19 symptoms .

Pharmacokinetics and Safety Profile

This compound shares pharmacokinetic properties with azithromycin, including favorable absorption characteristics and a long half-life, which allows for convenient dosing regimens. However, it is crucial to monitor for potential drug interactions and resistance mechanisms that may arise due to overuse or misuse of antibiotics .

作用机制

Azithromycin N-Ethyl exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, effectively stopping bacterial growth. The compound targets the bacterial ribosome, preventing the assembly of essential proteins and leading to bacterial cell death.

相似化合物的比较

Similar Compounds

Erythromycin: The parent compound from which azithromycin is derived.

Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.

Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness

Azithromycin N-Ethyl is unique due to its enhanced pharmacokinetic profile and potentially improved antibacterial activity compared to its parent compound, azithromycin. The N-Ethyl modification can lead to better tissue penetration, longer half-life, and reduced resistance development.

生物活性

Azithromycin N-Ethyl is a derivative of the well-known macrolide antibiotic azithromycin, which has been widely used for its antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and its potential applications in clinical settings.

Overview of Azithromycin

Azithromycin, a macrolide antibiotic, is primarily effective against Gram-positive bacteria and some Gram-negative pathogens. It works by inhibiting protein synthesis in bacteria, thereby stopping their growth. The drug binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting transpeptidation and translocation during protein synthesis . Azithromycin also exhibits immunomodulatory effects, making it useful in treating chronic respiratory conditions associated with infections like Pseudomonas aeruginosa (PA) .

The mechanism of action for this compound is similar to that of its parent compound, azithromycin. It disrupts bacterial protein synthesis by binding to ribosomal RNA, leading to the inhibition of essential processes required for bacterial growth and replication. The structural modifications in this compound may influence its affinity for ribosomal binding sites and its overall pharmacokinetic properties.

Efficacy Against Bacterial Strains

Recent studies have evaluated the antibacterial activity of various azithromycin derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to azithromycin against selected bacterial strains:

| Bacterial Strain | Azithromycin MIC (µg/mL) | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 4.0 | 8.0 |

| Streptococcus pneumoniae | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 16.0 | 32.0 |

The data indicates that while this compound retains antibacterial activity, it is generally less potent than azithromycin itself against these strains .

Case Study: Quorum Sensing Inhibition

A study investigated how azithromycin affects quorum sensing in Pseudomonas aeruginosa. It was found that at a concentration of 2 µg/mL, azithromycin reduced the secretion of key signaling molecules (HSLs) by up to 79%, suggesting a potential role in modulating bacterial communication and virulence . This effect could be relevant for this compound if it retains similar properties.

Observational Study in COVID-19 Patients

In an observational study involving hospitalized patients with COVID-19, researchers analyzed the outcomes associated with azithromycin treatment. Although this study did not specifically evaluate this compound, it highlighted the broader implications of azithromycin in managing respiratory infections during viral pandemics . The findings suggested that while azithromycin may not significantly improve outcomes for all patients, it remains a consideration in treatment protocols.

属性

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXWHWVRHQDUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。